



# early research on Bcr-abl-IN-8 (compound 26f)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Bcr-abl-IN-8 |           |
| Cat. No.:            | B10861638    | Get Quote |

An In-depth Technical Guide on the Early Research of Bcr-Abl Inhibitor CHMFL-ABL-053 (compound 18a)

This technical guide provides a comprehensive overview of the early research on the Bcr-Abl inhibitor designated as CHMFL-ABL-053 (also referred to as compound 18a). While this compound is indexed by some vendors as **Bcr-abl-IN-8** (compound 26f), the primary scientific literature refers to it by the former designations. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of its biochemical activity, cellular effects, and the methodologies employed in its initial characterization.

## **Core Compound Information**

CHMFL-ABL-053 is a potent and selective, orally available inhibitor of the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that is the hallmark of Chronic Myeloid Leukemia (CML).[1][2][3][4] It was developed from a dihydropyrimidopyrimidine scaffold and was designed to be a highly selective Bcr-Abl inhibitor with reduced off-target effects, notably against the c-KIT kinase, a common secondary target of many clinically used Bcr-Abl inhibitors. [2][4]

### **Quantitative Data Summary**

The following tables summarize the key quantitative data from the early preclinical evaluation of CHMFL-ABL-053 (compound 18a).



**Table 1: Biochemical Kinase Inhibition** 

| Target Kinase | IC50 (nM) | Assay Platform          |
|---------------|-----------|-------------------------|
| ABL1          | 70        | Invitrogen SelectScreen |
| SRC           | 90        | Invitrogen SelectScreen |
| p38α          | 62        | Invitrogen SelectScreen |
| DDR1          | 292       | Not Specified           |
| DDR2          | 457       | Not Specified           |
| c-KIT         | >10,000   | Not Specified           |

Data sourced from vendor technical sheets referencing Liang X, et al. J Med Chem. 2016.[1][3]

**Table 2: Cellular Activity** 

| Cell Line | Description       | GI50 (nM) |
|-----------|-------------------|-----------|
| K562      | CML, blast crisis | 14        |
| KU812     | CML, blast crisis | 25        |
| MEG-01    | CML, blast crisis | 16        |

GI50 (Growth Inhibition 50) values indicate the concentration of the compound required to inhibit cell growth by 50%.[2][4]

**Table 3: Cellular Mechanism of Action** 

| Parameter                   | EC50 (nM) | Cell Lines          |
|-----------------------------|-----------|---------------------|
| Bcr-Abl Autophosphorylation | ~100      | K562, KU812, MEG-01 |

EC50 (Half maximal effective concentration) for the suppression of Bcr-Abl autophosphorylation.[2][4]

## **Table 4: In Vivo Pharmacokinetics (Rat Model)**



| Parameter            | Value     |
|----------------------|-----------|
| Half-life (t1/2)     | > 4 hours |
| Oral Bioavailability | 24%       |

Pharmacokinetic parameters determined in rats.[2][4]

## **Experimental Protocols**

While the full, detailed experimental protocols are proprietary to the original research publication, this section outlines the general methodologies based on available information.

### **Biochemical Kinase Assays**

The kinase inhibitory activity of CHMFL-ABL-053 was determined using the Invitrogen SelectScreen biochemical kinase profiling service. This is a fluorescence-based assay that measures the ability of a compound to inhibit the activity of a specific kinase.

General Principle: The assay typically involves a purified kinase, a substrate (often a
peptide), and ATP. The kinase phosphorylates the substrate, and the amount of
phosphorylation is quantified. The inhibitor is added at various concentrations to determine
the IC50 value.

#### **Cell Proliferation Assays**

The antiproliferative activity of the compound was assessed in various CML cell lines (K562, KU812, and MEG-01).

- General Workflow:
  - Cell Culture: CML cell lines were cultured in appropriate media and conditions.
  - Compound Treatment: Cells were seeded in multi-well plates and treated with a range of concentrations of CHMFL-ABL-053.
  - Incubation: Cells were incubated for a specified period (e.g., 72 hours).



- Viability Assessment: Cell viability was measured using a standard method such as MTT or CellTiter-Glo assay, which quantifies the number of viable cells.
- Data Analysis: The GI50 values were calculated from the dose-response curves.

#### **Western Blot Analysis**

To investigate the effect of CHMFL-ABL-053 on the Bcr-Abl signaling pathway, Western blot analysis was performed.[2]

- Protocol Outline:
  - Cell Lysis: CML cells were treated with different concentrations of the compound for a specified time (e.g., 1 hour), followed by cell lysis to extract total proteins.
  - Protein Quantification: The concentration of protein in each lysate was determined.
  - SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).
  - Immunoblotting: The membrane was probed with primary antibodies against phosphorylated Bcr-Abl (p-Bcr-Abl), STAT5, Crkl, and ERK, as well as their total protein counterparts as loading controls.
  - Detection: The bands were visualized using a chemiluminescence detection system.

#### In Vivo Xenograft Mouse Model

The antitumor efficacy of CHMFL-ABL-053 was evaluated in a K562 xenograft mouse model.[2]

- Experimental Design:
  - Tumor Implantation: K562 cells were subcutaneously inoculated into immunocompromised mice.



- Compound Administration: Once tumors reached a certain size, mice were treated with CHMFL-ABL-053 (e.g., 50 mg/kg/day) or a vehicle control.
- Tumor Monitoring: Tumor volume was measured regularly throughout the study.
- Efficacy Evaluation: The ability of the compound to suppress tumor growth was assessed by comparing the tumor volumes in the treated group to the control group.

## **Signaling Pathways and Experimental Workflows**

The following diagrams illustrate the Bcr-Abl signaling pathway and a general experimental workflow for inhibitor testing.





Click to download full resolution via product page

Caption: Bcr-Abl signaling pathway and the inhibitory action of CHMFL-ABL-053.





Click to download full resolution via product page

Caption: General experimental workflow for the preclinical evaluation of a Bcr-Abl inhibitor.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. xcessbio.com [xcessbio.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [early research on Bcr-abl-IN-8 (compound 26f)].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b10861638#early-research-on-bcr-abl-in-8-compound-26f]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com